(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of 3-aminopyrroles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the amino and pyridine moieties.
Scientific Research Applications
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may act as an inhibitor of receptor tyrosine kinases, thereby affecting cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: An alanine derivative with similar structural features.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting diverse biological activities.
Substituted 3-(pyridin-2-yl)phenylamino derivatives: These compounds have herbicidal activity and are structurally related to (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid.
Uniqueness
This compound is unique due to its specific configuration and the presence of both amino and pyridine groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(9-14(17)18)10-4-6-11(7-5-10)13-3-1-2-8-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m1/s1 |
InChI Key |
DYICSBWPWIHVKR-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(CC(=O)O)N |
Origin of Product |
United States |
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